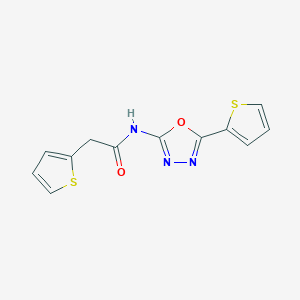![molecular formula C22H17FN6O2 B2506835 1-Methyl-4-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-1,4-dihydroquinoxaline-2,3-dione CAS No. 1189483-60-0](/img/structure/B2506835.png)
1-Methyl-4-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-1,4-dihydroquinoxaline-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-Methyl-4-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-1,4-dihydroquinoxaline-2,3-dione is a complex organic molecule that appears to be related to various pharmacologically active compounds. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and their synthesis, which can provide insights into the potential synthesis and properties of the compound .
Synthesis Analysis
The synthesis of related compounds involves the use of catalytic systems and one-pot reactions. For instance, the synthesis of hydroquinazoline-2,5-diones is facilitated by a catalytic system comprising 1-methylimidazolium hydrogen sulfate and chlorotrimethylsilane, which allows for high yields under thermal and solvent-free conditions . This suggests that a similar approach could potentially be applied to synthesize the compound of interest, utilizing a Bronsted acidic ionic liquid as a catalyst.
Molecular Structure Analysis
The molecular structure of the compound likely features a quinoxaline core, substituted with a pyrimidin-2-ylpiperazine moiety. This structure is indicative of a molecule that could interact with various biological targets, as evidenced by the synthesis of pyrrolidine-2,5-diones with anticonvulsant activity . The presence of a pyrimidinyl group is also seen in the synthesis of a pyrimidine-based ligand for metal complexes, which suggests potential for coordination chemistry .
Chemical Reactions Analysis
The compound's structure implies that it may undergo reactions typical for dihydroquinoxaline diones, such as nucleophilic attacks at the carbonyl groups or interactions with metal ions to form complexes. The pyrimidin-2-ylpiperazine moiety could also be involved in various chemical reactions, potentially including the formation of metal complexes as seen with similar pyrimidine-based ligands .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, we can infer that the compound may exhibit properties similar to those of structurally related compounds. For example, the pyrrolidine-2,5-diones show anticonvulsant activity and varying degrees of neurotoxicity , suggesting that the compound may also possess central nervous system activity. The synthesis of metal complexes with a pyrimidine-based ligand indicates potential solubility in various solvents and the ability to form stable complexes with transition metals .
Aplicaciones Científicas De Investigación
Cyclization Reactions
Cyclization of aryl-, aroyl-, and cyanamides with methyl anthranilates and related compounds leads to the formation of various dihydroquinazolinone and pyrimidine derivatives, including 1-methyl-4-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-1,4-dihydroquinoxaline-2,3-dione. These reactions are significant for synthesizing heterocyclic compounds with potential biological activities (Shikhaliev et al., 2008).
Antimicrobial Activity
The synthesis of various substituted naphthalene-1,4-diones has been explored, showcasing their antimicrobial activity. This includes compounds structurally related to this compound, indicating its potential in developing antimicrobial agents (Voskienė et al., 2011).
Enzyme Inhibition and Herbicidal Activity
Compounds like this compound have been investigated for their potential as protoporphyrinogen oxidase inhibitors, demonstrating significant herbicidal activities. This suggests its application in agriculture for weed control (Wang et al., 2017).
Antioxidant Properties
Pyrimidine derivatives, including those similar to this compound, have been synthesized and evaluated for their antioxidant properties, indicating their potential application in the field of oxidative stress-related diseases (Gouda, 2012).
Anticancer Activity
Spiro derivatives of pyrimidinones, structurally related to the compound , have shown promising anticancer activities in vitro, suggesting the potential of this compound in cancer research (Ismail et al., 2017).
Mecanismo De Acción
Target of Action
Many compounds with similar structures are known to interact with various enzymes or receptors in the body. For example, compounds with a pyrimidine ring, like this one, often interact with kinases, which are enzymes that play key roles in signal transduction pathways .
Biochemical Pathways
Depending on the specific target of the compound, various biochemical pathways could be affected. For instance, if the compound targets a kinase, it could impact pathways related to cell growth and proliferation .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. For example, if it inhibits a kinase involved in cell proliferation, it might have anti-cancer effects .
Propiedades
IUPAC Name |
1-(4-ethylphenyl)-5-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN6O2/c1-2-14-3-9-17(10-4-14)29-21-18(11-25-29)22(30)28(13-24-21)12-19-26-20(27-31-19)15-5-7-16(23)8-6-15/h3-11,13H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSNVDQSFSPZBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

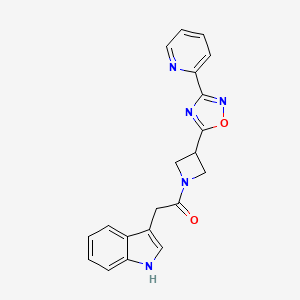
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-methoxybenzoate](/img/structure/B2506754.png)
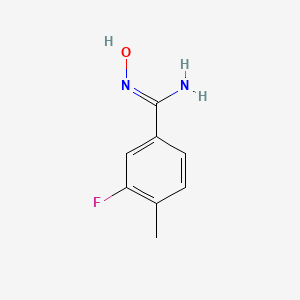
![N-[(4-Methylidenecyclohexyl)methyl]prop-2-enamide](/img/structure/B2506758.png)
![N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2506761.png)
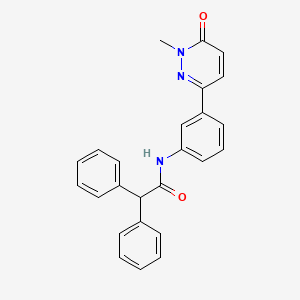
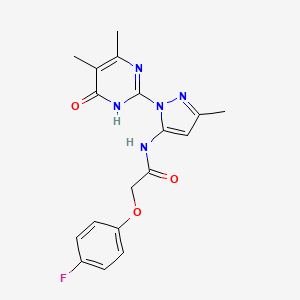
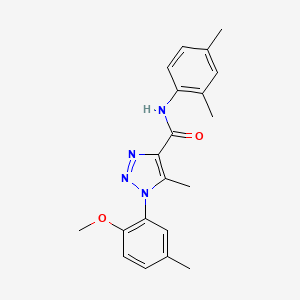
![2-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole](/img/structure/B2506765.png)

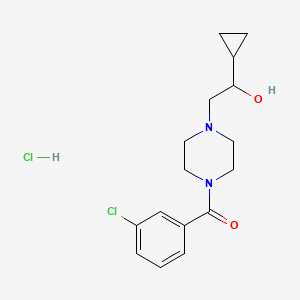
![N-[2-(3,5-Difluorophenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2506773.png)
![2-Bromo-N-[1-(2,5-dimethylphenyl)-5-methylpyrazol-4-YL]-6-methylpyridine-3-carboxamide](/img/structure/B2506774.png)
